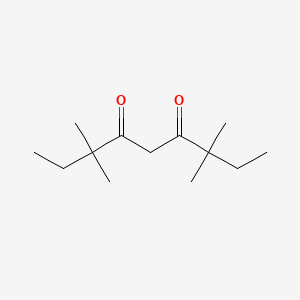

3,3,7,7-Tetramethylnonane-4,6-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,7,7-tetramethylnonane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-7-12(3,4)10(14)9-11(15)13(5,6)8-2/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXDVQSACJNKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)CC(=O)C(C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,7,7 Tetramethylnonane 4,6 Dione

The synthesis of 3,3,7,7-Tetramethylnonane-4,6-dione, a diketone with a unique structural framework, is accomplished through various organic synthesis routes. These methods often involve the strategic formation of carbon-carbon bonds and the introduction of ketone functionalities.

One notable synthetic approach involves a multi-step process that begins with ketonization and is followed by alkylation reactions. This can be exemplified by the cyclization of β-keto esters with alkyl halides. This reaction is typically conducted in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), under an inert atmosphere to prevent unwanted side reactions. The progress of the reaction is carefully monitored using techniques like thin-layer chromatography (TLC). To maximize the yield of the desired product and suppress the formation of dimers or over-alkylated products, the stoichiometry of the reactants is meticulously controlled.

Another documented method for the synthesis of this compound is through an aldol (B89426) condensation reaction. This process utilizes 3,3,7,7-tetramethyl-4,6-octanedione and formaldehyde (B43269) as precursors. The reaction is facilitated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and is followed by a dehydration step to yield the final diketone.

| Synthetic Route | Precursors | Reagents & Conditions | Key Features |

| Ketonization and Alkylation | β-keto esters, alkyl halides | Anhydrous THF or DCM, inert atmosphere | Stoichiometry control is crucial to minimize side products. |

| Aldol Condensation | 3,3,7,7-tetramethyl-4,6-octanedione, formaldehyde | Base (e.g., NaOH, KOH), followed by dehydration | A common method for forming carbon-carbon bonds. |

Purification Techniques for High Purity 3,3,7,7 Tetramethylnonane 4,6 Dione

The purification of 3,3,7,7-Tetramethylnonane-4,6-dione is a critical step to obtain a compound of high purity, which is essential for its various applications in research and as a building block in organic synthesis. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

For industrial-scale production, purification processes such as distillation or recrystallization are commonly employed. These methods are effective for removing bulk impurities and isolating the compound in a relatively pure form.

In a laboratory setting, and particularly after a multi-step synthesis, column chromatography is a preferred method for achieving high purity. This technique involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A gradient elution system, where the polarity of the solvent is gradually changed, is used to separate the desired compound from any remaining starting materials, reagents, or side products.

| Purification Technique | Scale | Stationary/Mobile Phase | Principle of Separation |

| Distillation | Industrial | Not applicable | Separation based on differences in boiling points. |

| Recrystallization | Industrial & Laboratory | A suitable solvent system | Separation based on differences in solubility at different temperatures. |

| Column Chromatography | Laboratory | Silica gel (stationary phase), gradient elution with organic solvents (mobile phase) | Separation based on differential adsorption of compounds to the stationary phase. |

Reactivity and Derivatization Pathways of 3,3,7,7 Tetramethylnonane 4,6 Dione

Role of 3,3,7,7-Tetramethylnonane-4,6-dione as a Versatile Synthetic Building Block and Reagent in Organic Chemistry

This compound, a sterically hindered β-diketone, serves as a valuable building block in organic synthesis, primarily due to the reactivity of its dicarbonyl moiety. nih.gov Its structure, featuring bulky tert-alkyl groups flanking the 1,3-dione core, imparts unique solubility in organic solvents and influences the stereochemical outcome of its reactions. While the extreme steric hindrance can limit its application in reactions that require unhindered access to the carbonyl carbons, it is precisely this feature that can be exploited for creating highly substituted and stable molecular architectures. nih.gov

The primary role of this compound as a synthetic intermediate stems from its ability to act as a precursor to a variety of heterocyclic systems and as a ligand for metal complexes. The acidic proton on the central methylene (B1212753) carbon (C5) can be removed by a base to form a nucleophilic enolate, which can then react with various electrophiles. Furthermore, the two carbonyl groups are themselves electrophilic centers, susceptible to attack by a range of nucleophiles. This dual reactivity allows the diketone to be used in the construction of more complex molecules. For instance, hindered β-diketones are key components in the synthesis of specialized ligands for catalysis and materials science, where the bulky substituents can create specific coordination environments around a metal center.

Transformations Involving the β-Diketone Functionality

The chemical behavior of this compound is dominated by its β-diketone functional group. This arrangement, where two carbonyl groups are separated by a single methylene group, leads to a pronounced keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the presence of both tautomers is central to the compound's reactivity.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

A hallmark of β-dicarbonyl compounds is their ability to undergo condensation reactions with binucleophiles, particularly those containing nitrogen or oxygen, to yield five- or six-membered heterocyclic rings. This serves as one of the most powerful methods for leveraging β-diketones as synthetic precursors.

The reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives is a classic and widely used method known as the Knorr pyrazole (B372694) synthesis, which produces substituted pyrazoles. journal-vniispk.rutestbook.com In the case of this compound, the reaction proceeds through initial nucleophilic attack of one nitrogen atom on one of the carbonyl carbons, forming a hemiaminal intermediate which then dehydrates to a hydrazone. Subsequent intramolecular attack by the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, closes the ring to form the aromatic pyrazole. The significant steric bulk of the tetramethyl-substituted groups does not prevent this reaction but can influence the reaction rate. researchgate.net

Similarly, condensation with hydroxylamine (B1172632) (H₂N-OH) yields isoxazole (B147169) derivatives. The mechanism is analogous to the pyrazole synthesis, involving sequential condensation and cyclization-dehydration steps. Other nitrogen nucleophiles like amidines can be used to synthesize pyrimidine (B1678525) rings. While these reactions are general for β-diketones, it is noteworthy that under certain conditions, such as with a large excess of hydrazine hydrate, reduction of the carbonyl groups can compete with the condensation pathway. uchile.cl

| Nucleophile | Reagent Example | Heterocyclic Product |

| Hydrazine | Hydrazine Hydrate (H₂N-NH₂·H₂O) | Substituted Pyrazole |

| Hydroxylamine | Hydroxylamine Hydrochloride (H₂N-OH·HCl) | Substituted Isoxazole |

| Amidine | Acetamidine Hydrochloride | Substituted Pyrimidine |

Selective Reductions and Oxidations of the Diketone Moiety

The carbonyl groups of this compound can be selectively reduced or oxidized.

Selective Reductions: The reduction of the diketone functionality typically yields the corresponding 1,3-diol, 3,3,7,7-tetramethylnonane-4,6-diol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of one of the carbonyl groups. libretexts.org This process is repeated for the second carbonyl group, and a final workup with a protic source (like water or mild acid) protonates the resulting alkoxides to give the diol. Due to the formation of two new stereocenters at C4 and C6, a mixture of diastereomers (syn and anti) is typically produced. Asymmetric reduction methods, often employing chiral catalysts with borohydride reagents, can be used to achieve enantioselective synthesis of specific stereoisomers of the diol. organic-chemistry.orgacs.org

Oxidations: Oxidative cleavage of the β-diketone can break the carbon-carbon bonds within the functional group. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can lead to the cleavage of the C4-C5 or C5-C6 bonds. masterorganicchemistry.com This type of reaction typically proceeds through the enol or enolate form of the diketone. The resulting products are carboxylic acids. For example, cleavage of the C4-C5 bond would lead to the formation of 2,2-dimethylpropanoic acid and 2,2-dimethylhexanoic acid. The harsh conditions required for such oxidations, however, can limit their synthetic utility.

Functionalization and Modification of the Alkyl Chains within this compound

The functionalization of the saturated alkyl chains (the tert-butyl and tert-pentyl groups) of this compound is exceptionally challenging and not described in the available chemical literature. These groups consist of unactivated C(sp³)–H and C–C single bonds, which are inherently non-polar and have high bond dissociation energies, making them resistant to most chemical reagents under standard conditions.

Synthesis of Structural Analogs and Derivatives of this compound

Structural analogs of this compound can be prepared by modifying the synthetic route used to create the parent compound. The most common method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone enolate with an ester. nih.gov

For this compound, the synthesis involves the condensation between the enolate of 3,3-dimethyl-2-pentanone (B1585287) (the ketone component) and an ester like ethyl pivalate (B1233124) (ethyl 2,2-dimethylpropanoate). By systematically varying the ketone and ester starting materials, a wide range of structural analogs can be produced. For example, using a different ketone while keeping the pivalate ester would modify one of the alkyl side chains, while using a different ester with 3,3-dimethyl-2-pentanone would alter the other. The synthesis of highly hindered β-diketones can be challenging under standard Claisen conditions, and improved methods using more reactive electrophiles like acid chlorides with pre-formed enolates in non-coordinating solvents have been developed to achieve higher yields. nih.gov

Halogenated Derivatives (e.g., 5-chloro-2,2,8,8-tetramethylnonane-3,7-dione)

The methylene bridge (C5) in this compound is the most reactive site for electrophilic substitution due to the acidity of its C-H bonds. This allows for the straightforward synthesis of halogenated derivatives. The compound 5-chloro-3,3,7,7-tetramethylnonane-4,6-dione is a prime example of such a derivative. Note: The IUPAC name for this structure is 5-chloro-2,2,8,8-tetramethylnonane-3,7-dione, reflecting a different numbering priority, but the connectivity is the same.

The synthesis of this chlorinated analog is typically achieved through the direct chlorination of the parent diketone at the α-position (the C5 carbon). Common and effective reagents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). sci-hub.senih.gov The reaction generally proceeds by generating the enolate of the diketone with a mild base, which then acts as a nucleophile, attacking the electrophilic chlorine source (e.g., NCS). Alternatively, under acidic or neutral conditions, the enol tautomer can react directly with the chlorinating agent. pitt.edu These methods provide a controlled way to introduce a single chlorine atom onto the central carbon, yielding the desired α-chlorinated β-diketone. Such halogenated derivatives are themselves useful synthetic intermediates, as the halogen can serve as a leaving group in subsequent nucleophilic substitution reactions.

| Reagent | Conditions | Product |

| N-Chlorosuccinimide (NCS) | Toluene, weak base (e.g., KF), room temp | 5-chloro-3,3,7,7-tetramethylnonane-4,6-dione |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂), room temp | 5-chloro-3,3,7,7-tetramethylnonane-4,6-dione |

Applications of 3,3,7,7 Tetramethylnonane 4,6 Dione and Its Metal Complexes in Advanced Materials and Catalysis

Precursors for Thin Film Deposition Technologies

Metal complexes derived from 3,3,7,7-tetramethylnonane-4,6-dione are excellent candidates for precursors in various thin-film deposition techniques. The selection of the organic ligand is critical as it dictates the physical properties of the metal-organic precursor, such as its melting point, vapor pressure, and thermal stability, which are crucial parameters for deposition process control. mdpi.comresearchgate.net The unique structure of this compound, featuring sterically hindering alkyl groups, helps to create monomeric, volatile, and stable metal complexes suitable for these advanced fabrication methods.

Chemical Vapor Deposition (CVD) of Metal Oxides and Mixed Metal Oxides using Liquid Precursors of Metal Diketonates

Chemical Vapor Deposition (CVD) is a process used to produce high-quality, high-performance solid materials, typically under a vacuum. The process involves the decomposition of a volatile precursor on a heated substrate to form a thin solid film. sigmaaldrich.com Metal β-diketonates, including those of this compound, are frequently used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) due to their volatility and thermal stability.

Application in Sol-Gel and Spray Coating Methods for Material Fabrication

The sol-gel process is a versatile wet-chemical technique used for fabricating materials such as glasses and ceramics. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Metal bis(β-diketonate) salts are effective precursors for the sol-gel route to produce metal oxide films. google.comgoogle.com The process typically involves dissolving the precursor in a polar organic solvent, adding water to initiate hydrolysis and condensation, and allowing time for the sol-gel formation to begin before coating a substrate. google.com The chelation of a β-diketone ligand to the metal cation can also enhance photoabsorption in the near-UV range, facilitating photochemical solution deposition at lower temperatures. rsc.orgrsc.org

Spray coating is another cost-effective, liquid-based deposition method that is easily scalable for industrial production. mdpi.com In this technique, a precursor solution is atomized into fine droplets and sprayed onto a substrate. Upon heating (pyrolysis), the precursors decompose to form the desired metal oxide film. This method is praised for its efficient use of precursors, ability to coat large and complex surfaces, and operation at atmospheric pressure. mdpi.com Metal-organic compounds like the complexes of this compound are suitable for these solution-based methods due to their good solubility in common organic solvents, contributing to the formation of homogeneous precursor solutions essential for uniform film deposition. rsc.orgbath.ac.ukredalyc.org

Deposition of High Dielectric Constant Materials (e.g., Barium Strontium Titanate)

High dielectric constant materials are critical components in modern electronics, particularly for capacitors in dynamic random access memories (DRAMs). Barium Strontium Titanate (BST), (Ba,Sr)TiO₃, is a perovskite oxide widely studied for this purpose. The MOCVD technique using liquid β-diketonate precursors is a leading method for depositing thin films of BST. harvard.eduresearchgate.net

For the deposition of mixed metal oxides like BST, a combination of precursors for each metal component is required. For instance, β-diketonate complexes of barium, strontium, and titanium can be dissolved in a suitable solvent to create a single liquid source. researchgate.net The use of a common ligand family, such as β-diketonates, for all metal components is advantageous as it prevents ligand exchange reactions that could lead to precipitation and instability of the precursor solution. harvard.edu The properties of this compound make its complexes with barium and strontium viable candidates for such precursor mixtures, alongside a suitable titanium precursor, to deposit high-quality, conformal BST films for next-generation electronic devices. harvard.eduresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the field of display and lighting technology, phosphorescent OLEDs (PhOLEDs) have garnered significant attention for their ability to achieve near-100% internal quantum efficiency. Iridium(III) complexes are paramount among the phosphorescent emitters used in these devices due to their strong spin-orbit coupling, which facilitates highly efficient emission from triplet excited states. sunderland.ac.ukresearchgate.netnih.gov The performance of these emitters can be precisely tuned by modifying the ligands coordinated to the central iridium atom.

Incorporation of Iridium Complexes of this compound in OLED Architectures

Iridium(III) complexes used in OLEDs are often heteroleptic, with a general structure of [Ir(C^N)₂(L^X)], where C^N represents cyclometalating ligands and L^X is an ancillary ligand. researchgate.net The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, including its emission color, quantum yield, and stability. β-diketonates, such as this compound, are a prominent class of ancillary ligands.

By incorporating this compound as the L^X ligand, it is possible to influence the energy levels of the iridium complex. The bulky tert-butyl groups on this ligand can provide steric hindrance, which helps to prevent intermolecular interactions (aggregation) between emitter molecules in the solid state. rsc.org This reduction in aggregation-caused quenching can lead to improved device efficiency and stability, especially at high brightness levels. The specific electronic properties of the β-diketonate ligand also affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, thereby tuning the emission wavelength and color purity of the resulting OLED. rsc.org

The table below illustrates how different β-diketonate ancillary ligands can modify the performance of Iridium(III) complexes in OLEDs.

| Main Ligand (C^N) | Ancillary Ligand (L^X) | Emission Peak (nm) | PLQY (%) | Max EQE (%) | Reference |

| (MPBFP) | detd | 537 | - | 17.2 | rsc.org |

| (MPBFP) | tmd | 544 | - | - | rsc.org |

| (MPBFP) | acac | 540 | - | - | rsc.org |

| (iqbt) | dpm | 680-850 | up to 16 | > 3 | nih.gov |

| (tmpdp) | pic | - | - | 15.6 | rsc.org |

| (B-4-TMS) | - | ~460 | ~90 | 27.77 | nih.gov |

| (Ir-dfpMepy-CN) | - | 440/466 | 84 ± 5 | - | frontiersin.org |

Note: This table includes various Iridium complexes to demonstrate the effect of ligand modification. PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency.

Design Principles for Enhanced Photoluminescence and Electroluminescence Properties

The rational design of phosphorescent iridium(III) complexes is essential for developing high-performance OLEDs with specific colors, high efficiency, and long operational lifetimes. sunderland.ac.uknih.gov The primary strategy involves the careful selection of both the cyclometalating (C^N) and ancillary (L^X) ligands. nih.gov

Tuning Emission Color: The emission color is determined by the energy gap between the HOMO and LUMO. The C^N ligand generally has the strongest influence on the emission energy. Extending the π-conjugation of the C^N ligand typically leads to a red-shift in emission. nih.gov The ancillary ligand, such as this compound, provides a means for fine-tuning this emission by modulating the HOMO/LUMO levels. rsc.org

Maximizing Quantum Yield: The photoluminescence quantum yield (PLQY) is a measure of the emitter's efficiency. To achieve high PLQY, non-radiative decay pathways must be minimized. The rigid structure of cyclometalated iridium complexes inherently reduces vibrational energy losses. The ancillary ligand contributes by ensuring the complex maintains a stable, non-aggregated state in the emissive layer of the OLED. The bulky groups of this compound are advantageous in this regard, as they can suppress concentration quenching. rsc.org

By systematically modifying the ancillary ligand, researchers can create a library of emitters with tailored properties. For example, studies have shown that replacing a simple ancillary ligand like acetylacetonate (B107027) (acac) with more complex β-diketonates can alter emission wavelengths and significantly improve device efficiencies, demonstrating the power of this design principle. rsc.orgnih.gov

Catalytic Applications in Organic Synthesis

The unique structural characteristics of this compound, particularly its sterically hindered β-diketone scaffold, position it as a valuable ligand in the field of catalysis. While specific research on the catalytic applications of this particular compound is not extensively documented in publicly available literature, its properties and the broader behavior of related β-diketone complexes allow for an informed discussion of its potential roles in organic synthesis.

Role as a Ligand in Metal-Catalyzed Reactions (e.g., olefin polymerization, as exemplified by related nickel complexes)

The primary catalytic potential of this compound lies in its function as a ligand that can coordinate with a variety of metal centers. The resulting metal complexes can serve as catalysts for a range of organic transformations. The bulky tert-butyl groups on the ligand can influence the steric and electronic environment of the metal center, thereby affecting the activity, selectivity, and stability of the catalyst.

A significant area where β-diketonate ligands have demonstrated considerable utility is in the field of olefin polymerization. Metal complexes, particularly those of late transition metals like nickel, featuring β-diketonate ligands have been investigated as catalysts for the polymerization of ethylene (B1197577) and other olefins. While direct studies involving this compound are not prominent, the principles established with analogous nickel(II) β-diketonate complexes provide a strong indication of its potential.

For instance, nickel(II) complexes with β-diketonate ligands are known to be active catalysts for olefin polymerization. The catalytic activity and the properties of the resulting polymer are influenced by the structure of the β-diketonate ligand. The steric bulk of the substituents on the ligand can play a crucial role in determining the course of the polymerization reaction.

To illustrate the potential catalytic activity, a hypothetical scenario based on related systems is presented below.

| Catalyst System | Monomer | Potential Polymer Product | Plausible Catalyst Activity |

| Ni(3,3,7,7-tetramethylnonane-4,6-dionate)₂ / Co-catalyst | Ethylene | Branched Polyethylene | Moderate to high |

| Ni(3,3,7,7-tetramethylnonane-4,6-dionate)₂ / Co-catalyst | Propylene | Atactic Polypropylene | Moderate |

| This table is illustrative and based on the known reactivity of similar nickel β-diketonate complexes. |

The sterically demanding nature of the this compound ligand could offer advantages in controlling the polymerization process. The bulky groups may influence the rate of chain transfer and termination steps, potentially leading to polymers with specific molecular weights and branching characteristics.

Furthermore, complexes of other metals with sterically hindered β-diketonates have been explored. For example, Group 4 metal complexes with such ligands have been synthesized and studied for their reactivity, which could have implications for catalysis. colorado.edu

Potential for Other Catalytic Activities Utilizing the β-Diketone Scaffold

The β-diketone scaffold is a versatile platform for developing catalysts for a variety of organic reactions beyond olefin polymerization. The ability of this compound to form stable complexes with a wide range of metal ions opens up possibilities for its use in other catalytic applications.

The general reactivity of the β-diketone functional group and its metal complexes suggests potential in areas such as:

Cross-coupling reactions: Metal complexes containing β-diketonate ligands can potentially catalyze cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation and reduction reactions: The electronic properties of the metal center, modulated by the β-diketonate ligand, could be harnessed for catalytic oxidation or reduction processes.

Lewis acid catalysis: Metal complexes of this compound could function as Lewis acid catalysts, activating substrates for various transformations. The steric hindrance provided by the ligand might impart unique selectivity in such reactions.

Ring-opening polymerization: Rare earth metal complexes with β-diketonate ligands are known to catalyze the ring-opening polymerization of cyclic esters, suggesting a potential application for complexes of this compound in biodegradable polymer synthesis. alfachemic.com

While these applications are speculative for this compound itself due to a lack of specific studies, they are based on the well-established catalytic prowess of the broader class of metal β-diketonate complexes. alfachemic.com The sterically encumbered nature of this particular ligand could lead to novel catalytic activities and selectivities, making it an interesting candidate for future research in catalysis. rsc.org

Advanced Computational and Theoretical Investigations of 3,3,7,7 Tetramethylnonane 4,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 3,3,7,7-tetramethylnonane-4,6-dione.

Density Functional Theory (DFT) Studies on Molecular Conformations and Tautomerism

Like other β-diketones, this compound can exist in keto and enol tautomeric forms. DFT calculations are employed to determine the relative stabilities of these tautomers and to investigate the conformational landscape of the molecule. ruc.dk The presence of bulky tert-butyl groups significantly influences the conformational preferences and the keto-enol equilibrium.

Computational studies on analogous sterically hindered β-diketones, such as those containing pyridinyl methyl groups, have shown that the cis-enol form is stabilized by a strong intramolecular hydrogen bond. ruc.dkresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can quantify the strength of this hydrogen bond, with calculated energies typically in the range of 17.9–20.3 kcal/mol for similar systems. ruc.dk For this compound, the diketo form and two possible enol forms represent the primary tautomers. The equilibrium between these forms is critical as it dictates the molecule's reactivity and coordination behavior. mdpi.com

| Tautomer | Key Structural Feature | Predicted Relative Stability |

| Diketo | Two C=O groups | Generally less stable in the gas phase |

| Enol 1 | Intramolecular H-bond | More stable tautomer |

| Enol 2 | Intramolecular H-bond | Similar stability to Enol 1 |

Note: This table represents generalized findings for sterically hindered β-diketones and is expected to be applicable to this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution in the Free Ligand and its Complexes

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org For this compound, the HOMO is typically located on the π-system of the enol form, making it a good nucleophile. The LUMO is also associated with the π-system and is the site for nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In coordination complexes, the FMOs are a combination of the ligand and metal orbitals. The analysis of these orbitals helps in understanding the nature of the metal-ligand bond and the electronic transitions that can occur.

The charge distribution within the this compound molecule, particularly in its enolate form, is crucial for its coordination to metal ions. The negative charge is delocalized over the two oxygen atoms, allowing it to act as a bidentate chelating ligand. Computational methods can provide detailed information on the partial charges on each atom, which is essential for molecular modeling studies.

Molecular Modeling of this compound and Its Interactions in Coordination Complexes

Molecular modeling techniques are used to simulate the three-dimensional structures of coordination complexes of this compound and to study their interactions. The sterically demanding tert-butyl groups play a significant role in determining the geometry and stability of these complexes. rsc.org These bulky groups can enforce specific coordination geometries and prevent the formation of polymeric structures, often leading to monomeric complexes with well-defined properties.

For instance, studies on similar bulky β-diketonates, like 2,2,6,6-tetramethylheptane-3,5-dionate (the anion of DPM), have shown that they form stable, volatile complexes with a wide range of metal ions. americanelements.com Molecular mechanics and dynamics simulations can be used to explore the conformational flexibility of the ligand in the coordinated state and to study the interactions between the complex and its environment, such as a solvent or a solid support.

Reaction Mechanism Elucidation Through Computational Approaches for Synthesis and Ligand Exchange Processes

Computational chemistry provides valuable insights into the mechanisms of reactions involving this compound.

The synthesis of sterically hindered β-diketones can be challenging. Computational studies can help in understanding the reaction pathways and in optimizing the reaction conditions. For example, the Claisen condensation, a common method for synthesizing β-diketones, can be modeled to understand the role of the base and the solvent. mdpi.com

Analytical Methodologies for the Characterization of 3,3,7,7 Tetramethylnonane 4,6 Dione and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3,3,7,7-tetramethylnonane-4,6-dione. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the proton and carbon frameworks of this compound.

¹H NMR: In the proton NMR spectrum, the geminal dimethyl groups are expected to produce resonances around δ 1.2–1.5 ppm. The hydrogens on the carbon atoms adjacent to the carbonyl groups typically appear in the range of δ 2.0–2.5 ppm. libretexts.org Due to the keto-enol tautomerism inherent in β-diketones, the presence of both forms can often be observed in the ¹H NMR spectrum. mdpi.comijpras.com The enol form is characterized by a strong intramolecular hydrogen bond. rsc.org The interconversion between the two enol forms is rapid, while the conversion between the keto and enol forms is slower, allowing for their distinct observation. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbons of the ketone groups are typically observed in the highly deshielded region of δ 210–220 ppm. The chemical shifts of the other carbon atoms in the molecule will also be consistent with the proposed structure. For validation purposes, these experimentally observed chemical shifts can be compared with spectra computed using density functional theory (DFT).

A summary of expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Geminal Dimethyl (C(CH₃)₂) | ~1.2–1.5 |

| ¹H | Methylene (B1212753) adjacent to C=O | ~2.0–2.5 |

| ¹³C | Ketone Carbonyl (C=O) | ~210–220 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of Key Functional Groups

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the key functional groups within this compound, which exists in a keto-enol equilibrium. rsc.orgmdpi.com

In the diketo form , a characteristic strong absorption band is expected in the IR spectrum between 1687 and 1790 cm⁻¹. mdpi.com For the enol form , the C=O stretching vibration appears at a lower frequency, typically in the range of 1580–1640 cm⁻¹, due to conjugation and intramolecular hydrogen bonding. mdpi.comnih.gov The O-H stretching vibration of the enol group is often broad and may be observed in the region of 2500-3200 cm⁻¹.

A table of characteristic IR absorption bands for β-diketones is provided below:

| Tautomeric Form | Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Diketo | C=O | Stretch | 1687–1790 |

| Enol | C=O | Stretch | 1580–1640 |

| Enol | O-H | Stretch | 2500–3200 (broad) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns to further confirm its structure.

The molecular formula for this compound is C₁₃H₂₄O₂, giving it a molecular weight of approximately 212.33 g/mol . nih.gov High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can be used to confirm the molecular ion peak with high accuracy.

The fragmentation of ketones in mass spectrometry is characterized by several key processes:

Alpha-cleavage: This is a primary fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.orgmiamioh.eduwhitman.edu This results in the formation of a stable acylium ion.

McLafferty Rearrangement: This rearrangement can occur if a sufficiently long alkyl chain is present, which is the case for this compound. miamioh.eduwhitman.eduyoutube.com It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of β-diketones.

GC: Due to its volatility, this compound is amenable to GC analysis. The development of a GC method would involve optimizing parameters such as the column type (e.g., a non-polar or medium-polarity column), temperature program, and detector (typically a flame ionization detector, FID).

HPLC: HPLC is also a versatile technique for the analysis of β-diketones. psu.edu A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. researchgate.netmdpi.com The purity of the synthesized compound can be determined by analyzing the peak area percentage.

Method validation would include assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Coupled Techniques (e.g., GC-MS, LC-MS) for Comprehensive Component Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the comprehensive analysis of this compound and its derivatives.

GC-MS: This technique combines the separation power of GC with the identification capabilities of MS. libretexts.org As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main compound and any impurities present.

LC-MS: Liquid chromatography-mass spectrometry is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. psu.eduresearchgate.net Similar to GC-MS, it provides both retention time data from the LC and mass spectral data from the MS, enabling the separation and identification of components in a mixture. researchgate.netmdpi.com

A summary of chromatographic techniques is presented below:

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |

| GC | DB-5 (5% phenyl-methylpolysiloxane) | Helium | FID, MS |

| HPLC | C18 | Acetonitrile/Water | UV, MS |

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions to β-Diketone Chemistry

3,3,7,7-Tetramethylnonane-4,6-dione is a member of the sterically hindered β-diketone class of organic compounds. Research into such molecules has provided significant insights into the field of coordination chemistry. The defining characteristic of this compound is the presence of bulky tert-butyl groups flanking the central dicarbonyl moiety. These groups exert significant steric influence, which is a departure from the less encumbered and more commonly studied β-diketones like acetylacetone.

The primary contribution of sterically hindered β-diketones, including this compound, is their ability to modulate the properties of the metal complexes they form. The coordination chemistry of β-diketones is a mature field, yet the introduction of significant steric bulk has opened new avenues for investigation. rsc.org It has been demonstrated that even modest steric hindrance can lead to improvements in catalytic performance compared to the parent acetylacetone. rsc.org Research on analogous hindered systems has shown that the bulky ligands can enforce unusual coordination geometries on metal centers and can stabilize specific oxidation states. researchgate.netrsc.org For example, the steric shielding can inhibit reaction pathways such as oxidation or disproportionation, leading to atypical chemical and electrochemical inertness in certain metal complexes. researchgate.netrsc.org

The key findings from the study of related sterically hindered β-diketonates can be summarized as follows:

Modified Redox Potentials: The steric and electronic effects of the substituents significantly influence the electrochemical properties of the metal complexes, which is crucial for applications in catalysis and materials science. researchgate.net

Control of Catalytic Selectivity: The steric hindrance provided by the ligand can create a defined chiral or achiral pocket around a metal's active site, influencing substrate binding and enhancing selectivity in catalytic reactions. rsc.org

These contributions represent an important step in modulating the catalytic activity of base metals through ligand design. rsc.org

Table 1: Comparison of Simple vs. Sterically Hindered β-Diketones

| Feature | Simple β-Diketone (e.g., Acetylacetone) | Sterically Hindered β-Diketone (e.g., this compound) |

|---|---|---|

| Steric Profile | Low steric hindrance from methyl groups. | High steric hindrance from tert-butyl groups. |

| Metal Coordination | Forms stable, often planar, complexes. Prone to oligomerization. | Can enforce distorted geometries. Inhibits oligomerization, favoring monomeric species. researchgate.netrsc.org |

| Solubility | Generally soluble in polar solvents. | Increased solubility in non-polar organic solvents and polymer matrices. |

| Catalytic Application | Widely used, but with limited selectivity. | Offers potential for high selectivity and stability in catalysis. rsc.orgrsc.org |

Unexplored Areas in this compound Synthesis and Reactivity

Despite the general understanding of β-diketones, specific areas concerning this compound remain largely unexplored.

Advanced Synthetic Methodologies: While the Claisen condensation is the classic method for β-diketone synthesis, its application to highly hindered precursors is often inefficient. nih.gov Recent work has shown that using hindered acid chlorides with enolates in non-coordinating solvents can be effective. nih.gov However, the optimization of this synthesis specifically for this compound and the exploration of alternative, potentially more efficient catalytic routes are yet to be thoroughly investigated.

Reactivity of the Methylene (B1212753) Bridge: The reactivity of the central carbon atom (C5) is a key feature of β-diketones. For this compound, this position is prochiral. Asymmetric transformations to introduce chirality at this center remain an unexplored challenge. Furthermore, late-stage functionalization, such as selective fluorination at this C-H bond, could yield novel derivatives. The stereoselectivity of such reactions would likely be controlled by the significant steric hindrance of the adjacent tert-butyl groups, a principle that has been applied in other complex molecules. acs.org

Tautomeric Equilibrium Studies: β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. nih.gov The position of this equilibrium is critical for the molecule's reactivity and complexation behavior. nih.gov For this compound, the bulky substituents are expected to heavily favor the enol form due to steric repulsion in the diketo tautomer. However, a detailed spectroscopic (e.g., advanced NMR) and computational investigation of this equilibrium and the kinetics of interconversion is lacking. nih.gov

Table 2: Potential Research Questions for this compound

| Research Area | Key Question | Potential Impact |

|---|---|---|

| Synthesis | Can catalytic methods (e.g., C-H activation) be developed for a more atom-economical synthesis? | Improved efficiency and reduced waste in the production of hindered ligands. |

| Asymmetric Catalysis | Can the prochiral C5 position be functionalized enantioselectively? | Access to novel chiral ligands for asymmetric catalysis. |

| Functionalization | Is it possible to achieve selective late-stage fluorination or other C-H functionalization at the C5 position? acs.org | Creation of new β-diketones with unique electronic properties for advanced materials. |

| Tautomerism | What are the precise thermodynamic and kinetic parameters of the keto-enol tautomerism? nih.gov | Fundamental understanding of reactivity and improved control over metal complex formation. |

Potential for Novel Applications and Materials Design Based on this compound Complexes

The unique structural properties of this compound make its metal complexes promising candidates for a range of advanced applications.

Homogeneous Catalysis: The most significant potential lies in catalysis. The ligand's steric bulk can be leveraged to create highly selective catalysts for organic transformations. By forming complexes with base metals like copper, nickel, or cobalt, it may be possible to develop cost-effective and sustainable alternatives to precious metal catalysts. rsc.org The defined steric environment can influence substrate approach, potentially enabling high regio- and stereoselectivity in reactions such as cross-coupling, hydrogenation, or polymerization. acs.org

Materials Science: The compound's metal complexes could serve as precursors for Chemical Vapor Deposition (CVD) processes. rsc.org The bulky, non-polar alkyl groups can increase the volatility and solubility of the metal complexes, which are desirable properties for depositing thin films of metal oxides or pure metals.

Coordination Polymers and MOFs: The defined shape and size of the ligand make it an interesting building block for coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org The steric hindrance could prevent the formation of dense, packed structures, leading to materials with high porosity and surface area, which are valuable for gas storage, separation, and heterogeneous catalysis.

Medicinal Inorganic Chemistry: β-diketonate complexes have been investigated for their therapeutic properties, including as anticancer agents. rsc.orgmdpi.com The ligand itself can modulate the biological activity and reduce the toxic side effects of a metal-based drug. rsc.org The lipophilic nature of the tert-butyl groups in this compound could enhance cell membrane permeability, potentially leading to more effective drug delivery.

Table 3: Prospective Applications of this compound Metal Complexes

| Application Area | Role of the Ligand | Potential Advantage |

|---|---|---|

| Selective Catalysis | Creates a sterically defined pocket around the metal center. rsc.org | High selectivity (regio-, stereo-); use of earth-abundant metals. |

| Chemical Vapor Deposition | Increases volatility and stability of the metal precursor. rsc.org | Lower deposition temperatures; improved film quality. |

| Porous Materials (MOFs) | Acts as a rigid, bulky spacer to control framework topology. rsc.org | High surface area materials for storage and separation. |

| Medicinal Chemistry | Modulates lipophilicity and stability of the metallodrug. mdpi.com | Enhanced cellular uptake and potentially reduced systemic toxicity. rsc.org |

Challenges and Opportunities in the Synthesis and Application of Sterically Hindered β-Diketones

The development and application of sterically hindered β-diketones like this compound present both significant hurdles and exciting opportunities for chemical research.

Challenges:

Synthetic Accessibility: The primary historical challenge has been the synthesis of these compounds. Standard reactions like the Claisen condensation are often low-yielding due to the steric hindrance of the reagents, which impedes the necessary bond formation. researchgate.netnih.gov

Purification and Characterization: The bulky and often waxy or oily nature of these compounds can complicate purification by standard techniques like crystallization. This also makes obtaining high-quality single crystals for X-ray crystallographic analysis difficult, hindering precise structural elucidation.

Inertness: While steric shielding can be an advantage, it can also lead to reduced reactivity, making subsequent derivatization of the ligand or activation of its metal complex challenging.

Opportunities:

Novel Synthetic Routes: The limitations of classical methods create an opportunity for the development of new synthetic strategies. Methodologies that rely on highly reactive intermediates or catalytic C-H activation could provide more efficient and versatile access to a wider library of hindered ligands. nih.gov

Catalysis with Base Metals: A major opportunity lies in the use of these ligands to unlock the catalytic potential of earth-abundant and inexpensive base metals. By controlling the metal's coordination environment, these ligands can impart reactivity and selectivity that is often only achievable with precious metals like palladium, rhodium, or platinum. rsc.org

Fundamental Mechanistic Studies: The unique behavior of these complexes provides a platform to study fundamental aspects of inorganic chemistry. Investigating how steric bulk systematically influences reaction mechanisms, electronic structures, and magnetic properties can lead to a more predictive understanding of coordination chemistry.

New Functional Materials: The solubility and stability imparted by these ligands offer opportunities to design new materials. This includes soluble catalysts for industrial processes, volatile precursors for advanced manufacturing, and luminescent materials where the bulky shell prevents quenching of the excited state. rsc.orgmdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Common Abbreviation |

|---|---|---|

| This compound | C₁₃H₂₄O₂ | - |

| Acetylacetone | C₅H₈O₂ | acac |

| Dipivaloylmethane | C₁₁H₂₀O₂ | DPM, tmd |

| 2,6-dimesitylbenzoyl pinacolone | C₃₄H₄₀O₂ | esac |

| Curcumin | C₂₁H₂₀O₆ | - |

| Cobalt | Co | - |

| Nickel | Ni | - |

| Copper | Cu | - |

| Zinc | Zn | - |

| Palladium | Pd | - |

| Rhodium | Rh | - |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,7,7-tetramethylnonane-4,6-dione, and how can side reactions be minimized?

- Methodology : Multi-step synthesis involving ketonization and alkylation reactions under controlled conditions. For example, cyclization of β-keto esters with alkyl halides in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Monitor reaction progress via TLC and optimize stoichiometry to suppress dimerization or over-alkylation. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Identify methyl group resonances (δ ~1.2–1.5 ppm for geminal dimethyl groups) and ketone carbonyl signals (δ ~210–220 ppm). Compare with computed spectra from density functional theory (DFT) for validation .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (C13H22O2, [M+H]+ expected at m/z 210.162). Fragmentation patterns should align with predicted cleavage at the diketone moiety .

Q. What solvent systems are most suitable for recrystallizing this compound to achieve high crystallinity?

- Methodology : Screen solvents like ethyl acetate/hexane mixtures or acetone/water systems. Monitor solubility at elevated temperatures and cooling rates to optimize crystal growth. X-ray diffraction (XRD) can validate lattice parameters, while differential scanning calorimetry (DSC) assesses purity via melting point consistency (e.g., sharp endotherm at ~120–125°C) .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence the electronic properties and reactivity of the diketone moiety?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Compare HOMO-LUMO gaps with analogous non-methylated diketones. Experimental validation via UV-Vis spectroscopy (λmax shifts in polar vs. nonpolar solvents) quantifies electronic perturbations .

Q. Can this compound serve as a precursor for donor-acceptor polymers in optoelectronic applications?

- Methodology : Synthesize conjugated polymers via Suzuki-Miyaura coupling, using the diketone as an electron-deficient unit. Characterize charge transport properties using cyclic voltammetry (CV) for redox potentials and hole/electron mobility measurements via space-charge-limited current (SCLC) models. Compare with thieno[3,4-c]pyrrole-4,6-dione (TPD)-based systems for benchmarking .

Q. What degradation pathways dominate under acidic or basic conditions, and how can stability be enhanced for long-term storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acids) via LC-MS. Stabilize by formulating with antioxidants (e.g., BHT) or storing under inert gas. pH-dependent degradation kinetics can be modeled using Arrhenius equations .

Q. How does the compound interact with biological targets (e.g., enzymes) in mechanistic studies?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to acetylcholinesterase or cytochrome P450 isoforms. Validate with in vitro assays (e.g., IC50 determination via Ellman’s method for AChE inhibition). Correlate steric/electronic profiles with activity trends from SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.